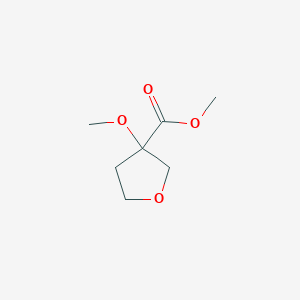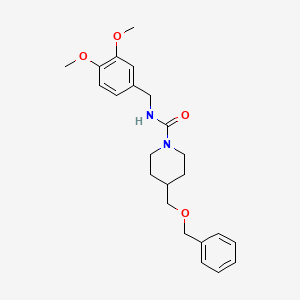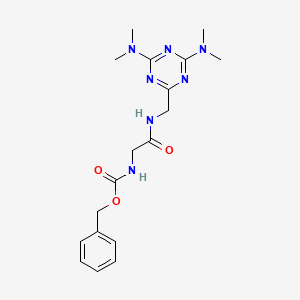
N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20ClFN6O and its molecular weight is 378.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide and related compounds often involves condensation reactions, cyclization, and specific functional group transformations. These methods aim to introduce or modify the chemical structure to enhance its biological activity or understand its interaction mechanism with biological targets (S. Bodige et al., 2020; C. Sanjeevarayappa et al., 2015).
Characterization Methods : Advanced spectroscopic and analytical techniques, such as NMR, LCMS, and X-ray crystallography, are employed to confirm the molecular structure of synthesized compounds. These techniques provide insights into the molecular architecture, helping researchers understand how structural features correlate with biological activity (C. Sanjeevarayappa et al., 2015).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities : Some derivatives of N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide have shown promising antitubercular and antibacterial activities. The difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, in particular, were found to be more potent than some reference drugs (S. Bodige et al., 2020).
Antiallergy Activity : Derivatives of the compound have been evaluated for their antiallergy activity, showing efficacy in passive foot anaphylaxis (PFA) assays, an IgE-mediated model used for detecting compounds with antiallergic activity (D. A. Walsh et al., 1990).
Herbicidal Applications : Research into the herbicidal applications of pyridazinone compounds, including those related to the chemical structure , has identified mechanisms of action such as inhibition of photosynthesis and interference with chloroplast development (J. L. Hilton et al., 1969).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O/c1-23(2)16-10-13(11-20-22-16)24-5-7-25(8-6-24)17(26)21-12-3-4-15(19)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMNZNYWOJTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

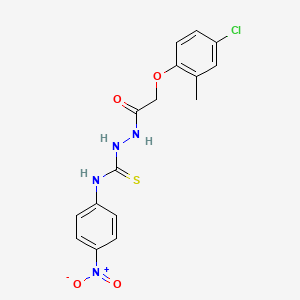

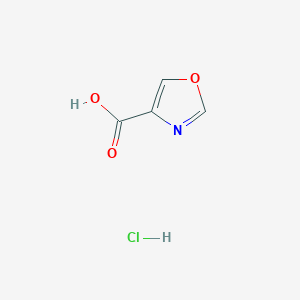
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
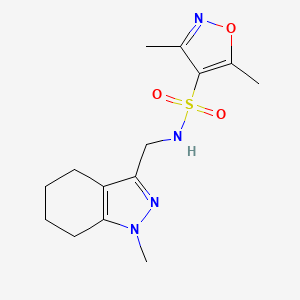
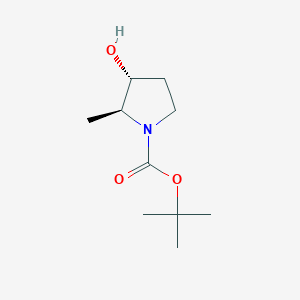
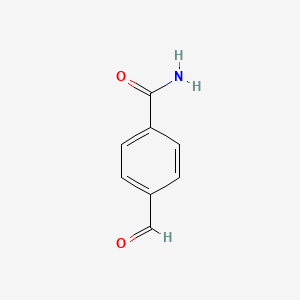
![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)
![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)
![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)
